molecular formula C15H22N2O2 B3235111 Ethyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester CAS No. 1353989-60-2

Ethyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester

Cat. No.: B3235111
CAS No.: 1353989-60-2
M. Wt: 262.35 g/mol
InChI Key: OEIMZGYBBMUMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring, a carbamic acid ester, and a benzyl group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester typically involves the reaction of pyrrolidine with ethyl chloroformate and benzyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of Ethyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Ethyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester can be compared with other similar compounds such as:

  • Mthis compound
  • Propyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester
  • Butyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester

These compounds share a similar core structure but differ in the length of the alkyl chain attached to the carbamic acid ester group. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from these related compounds .

Properties

IUPAC Name

benzyl N-ethyl-N-(pyrrolidin-3-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-17(11-14-8-9-16-10-14)15(18)19-12-13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIMZGYBBMUMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester
Reactant of Route 2
Ethyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester
Reactant of Route 3
Reactant of Route 3
Ethyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester
Reactant of Route 4
Ethyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester
Reactant of Route 5
Ethyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester
Reactant of Route 6
Reactant of Route 6
Ethyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.